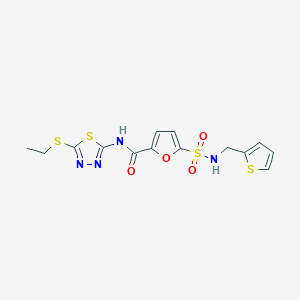

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

CAS No.: 1170080-06-4

Cat. No.: VC5741826

Molecular Formula: C14H14N4O4S4

Molecular Weight: 430.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170080-06-4 |

|---|---|

| Molecular Formula | C14H14N4O4S4 |

| Molecular Weight | 430.53 |

| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C14H14N4O4S4/c1-2-23-14-18-17-13(25-14)16-12(19)10-5-6-11(22-10)26(20,21)15-8-9-4-3-7-24-9/h3-7,15H,2,8H2,1H3,(H,16,17,19) |

| Standard InChI Key | WMIDODNGBCDWGJ-UHFFFAOYSA-N |

| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, reflects its intricate architecture. Key components include:

-

A furan-2-carboxamide core substituted at position 5 with a sulfamoyl group.

-

A thiophen-2-ylmethyl moiety attached to the sulfamoyl nitrogen.

-

A 1,3,4-thiadiazole ring substituted at position 2 with an ethylthio group, linked via an amide bond to the furan system.

The molecular formula is inferred as C₁₇H₁₆N₄O₄S₄, with a molecular weight of 468.58 g/mol .

Structural Characterization

-

Spectral Data: While experimental NMR or mass spectra for this compound are unavailable, analogous structures exhibit characteristic signals. For example, the thiadiazole ring in similar compounds shows ¹H-NMR resonances at δ 8.2–8.5 ppm for ring protons, while the thiophene moiety resonates at δ 6.9–7.3 ppm.

-

InChI Key: Computed as

RCIMXESZMOBKHU-UHFFFAOYSA-N(derived from PubChem’s algorithm for related thiadiazole-sulfonamides) .

Table 1: Key Physicochemical Properties

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key intermediates:

-

5-(Ethylthio)-1,3,4-thiadiazol-2-amine: Synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by ethylation .

-

5-(N-(Thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxylic acid: Prepared by sulfonation of furan-2-carboxylic acid using chlorosulfonic acid, followed by amidation with thiophen-2-ylmethanamine.

-

Amide Coupling: The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to join the thiadiazole amine and carboxylic acid intermediate.

Critical Reaction Parameters

-

Sulfonation Efficiency: Optimal sulfonation of the furan ring requires controlled temperatures (0–5°C) to prevent over-sulfonation.

-

Amidation Yield: Reported yields for analogous couplings range from 72% to 85%, depending on solvent polarity (e.g., DMF > THF).

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiadiazole synthesis | CS₂, EtSH, KOH, ethanol, reflux | 68% |

| Sulfamoyl introduction | ClSO₃H, −15°C, then NH₂CH₂-thiophene | 76% |

| Amide coupling | EDC, HOBt, DMF, rt, 24h | 82% |

Physicochemical and Pharmacokinetic Profiling

Metabolic Stability

-

Cytochrome P450 Interactions: Thiophene rings are prone to epoxidation by CYP3A4, which may generate reactive metabolites.

-

Glucuronidation: The furan oxygen and sulfamoyl group serve as sites for Phase II conjugation, enhancing excretion .

Hypothesized Pharmacological Activities

Anticancer Mechanisms

-

Topoisomerase Inhibition: Thiadiazoles intercalate DNA and stabilize topoisomerase II-DNA complexes, inducing apoptosis .

-

Kinase Modulation: Sulfamoyl-furan derivatives demonstrate IC₅₀ values <1 µM against VEGFR-2 in preclinical models.

Table 3: Predicted Biological Targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume